8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H21FN6O2 and its molecular weight is 384.415. The purity is usually 95%.
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Biological Activity
8-(3-((2-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its interactions with serotonin receptors and phosphodiesterase (PDE) inhibition, which have implications for treating psychiatric disorders such as depression and anxiety.
Chemical Structure and Properties
The compound's molecular formula is C19H21FN6O2, with a molecular weight of 384.4 g/mol. Its structure includes an imidazo[2,1-f]purine core, which is known for diverse biological activities due to its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C19H21FN6O2 |
Molecular Weight | 384.4 g/mol |
CAS Number | 923179-04-8 |
The compound primarily acts as a ligand for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation. It also exhibits inhibitory activity against phosphodiesterases (PDE4B and PDE10A), enzymes that degrade cyclic nucleotides like cAMP and cGMP. This dual action can enhance serotonergic signaling and increase intracellular cyclic nucleotide levels, contributing to its potential antidepressant and anxiolytic effects.
Biological Activity Studies
Recent studies have evaluated the pharmacological profile of this compound through various assays:
- Serotonin Receptor Affinity : The compound demonstrated significant affinity for 5-HT1A and 5-HT7 receptors. In vitro studies indicated that it could act as a mixed receptor ligand with potential therapeutic benefits in depression and anxiety disorders .
- Phosphodiesterase Inhibition : The compound was tested for its ability to inhibit PDE4B and PDE10A. Results showed weak inhibitory potency but highlighted its role in modulating cyclic nucleotide levels, which is critical for neurotransmission .
- In Vivo Pharmacological Effects : In animal models, particularly the forced swim test (FST), the compound exhibited antidepressant-like effects at doses of 2.5 mg/kg, outperforming traditional anxiolytics like diazepam .
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Serotonin Receptor Binding | Significant affinity for 5-HT1A and 5-HT7 |
PDE Inhibition | Weak inhibitory effects on PDE4B and PDE10A |
Antidepressant Activity | Positive results in FST at low doses |
Case Studies
In a notable case study published in Pharmaceutics, researchers synthesized various derivatives of the imidazo[2,1-f]purine scaffold to explore their antidepressant potential. The findings suggested that modifications in the aromatic substituents significantly influenced receptor affinity and pharmacological outcomes .
Another study highlighted the importance of lipophilicity and metabolic stability in determining the bioavailability of these compounds, emphasizing the need for further optimization in drug design .
Properties
IUPAC Name |
6-[3-(2-fluoroanilino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2/c1-11-12(2)26-15-16(24(3)19(28)23-17(15)27)22-18(26)25(11)10-6-9-21-14-8-5-4-7-13(14)20/h4-5,7-8,21H,6,9-10H2,1-3H3,(H,23,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLHROZJATWRKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCNC4=CC=CC=C4F)N(C(=O)NC3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.